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Niraparib metabolite M1 - 1476777-06-6

Niraparib metabolite M1

Catalog Number: EVT-253028
CAS Number: 1476777-06-6
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
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Product Introduction

Description
Niraparib metabolite M1 is a metabolite of Niraparib . Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It is used to treat recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer responding to platinum-based chemotherapy .

Synthesis Analysis

Niraparib undergoes hydrolytic and conjugative metabolic conversions, with the oxidative pathway being minimal . The metabolism of Niraparib is primarily hepatic via carboxylesterase-catalyzed amide hydrolysis, leading to the formation of an inactive acid metabolite (M1) which then undergoes glucuronidation .

Chemical Reactions Analysis

Niraparib undergoes hydrolytic and conjugative metabolic conversions to form its metabolites . The oxidative pathway plays a negligible role in Niraparib metabolism .

Niraparib

  • Compound Description: Niraparib is a selective oral poly (ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. [] It is currently under investigation for its efficacy in treating other malignancies, including brain tumors. [] Niraparib exhibits moderate transport by human P-glycoprotein (ABCB1) and mouse Abcg2 efflux transporters. []
  • Relevance: Niraparib is the parent compound of Niraparib metabolite M1. Metabolite M1 is formed through the metabolism of niraparib, likely via hepatic enzymes. [] Studies utilizing Oatp1a/1b knockout mice revealed that the absence of these transporters did not significantly impact niraparib oral bioavailability but resulted in decreased liver uptake of metabolite M1. [] This suggests that Oatp1a/1b transporters may play a role in the hepatic distribution and metabolism of niraparib to M1.
Overview

Niraparib metabolite M1 is a significant metabolite of niraparib, a poly(ADP-ribose) polymerase inhibitor used primarily in the treatment of certain cancers, particularly ovarian cancer. Niraparib itself, marketed under the trade name Zejula, is known for its role in inhibiting DNA repair mechanisms in cancer cells, leading to increased cell death. The metabolite M1 is formed through hydrolytic processes and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of niraparib.

Source and Classification

Niraparib was developed by Merck Sharp and Dohme and is classified as an anticancer agent within the category of PARP inhibitors. The metabolite M1, chemically identified as the carboxylic acid derivative of niraparib, results from hepatic metabolism involving carboxylesterases, which catalyze amide hydrolysis .

Synthesis Analysis

Methods and Technical Details

The synthesis of niraparib metabolite M1 primarily occurs through metabolic pathways in the liver. In particular, human hepatic microsomes are utilized to study the formation of M1 from niraparib. The process involves:

  • Incubation with Human Hepatic Microsomes: Niraparib is incubated with liver microsomes to facilitate metabolic conversion.
  • Hydrolysis Reaction: The primary reaction leading to M1 involves hydrolysis of the amide bond in niraparib, resulting in the formation of the carboxylic acid .
  • Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to quantify both niraparib and its metabolites, including M1, in biological samples such as plasma and urine .
Molecular Structure Analysis

Structure and Data

The chemical structure of niraparib metabolite M1 features a carboxylic acid functional group that differentiates it from its parent compound. The molecular formula for M1 is C17H19N3O3, with a molar mass of approximately 313.35 g/mol. Structural analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been used to elucidate its structure .

Chemical Reactions Analysis

Reactions and Technical Details

The formation of niraparib metabolite M1 primarily involves hydrolytic reactions catalyzed by carboxylesterases. Key aspects include:

  • Hydrolysis: The amide bond in niraparib undergoes hydrolysis to yield M1, which is characterized as an inactive metabolite.
  • Conjugative Metabolism: Following hydrolysis, further conjugative reactions can occur, leading to additional metabolites such as glucuronides .
Mechanism of Action

Process and Data

Niraparib functions by inhibiting poly(ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. This inhibition prevents the repair of single-strand breaks in DNA. Consequently, during DNA replication, these unrepaired breaks can lead to double-strand breaks:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Niraparib metabolite M1 exhibits several notable physical and chemical properties:

  • Solubility: M1 is soluble in various organic solvents but demonstrates limited solubility in water.
  • Stability: The stability profile indicates that M1 retains its structure under physiological conditions but may undergo further metabolic transformations.
  • Melting Point: Specific melting point data for M1 has not been extensively documented but is typically lower than that of its parent compound due to structural differences.
Applications

Scientific Uses

Niraparib metabolite M1 serves several important roles in scientific research:

  • Pharmacokinetic Studies: Understanding the metabolism of niraparib through studies on M1 aids in optimizing dosing regimens for cancer therapies.
  • Biomarker Development: The quantification of M1 can serve as a biomarker for monitoring therapeutic efficacy and safety profiles in patients receiving niraparib treatment.
  • Drug Interaction Studies: Investigating how M1 interacts with other drugs can provide insights into potential drug-drug interactions affecting treatment outcomes .
Chemical Identity and Structural Characterization of Niraparib Metabolite M1

Molecular Structure and Stereochemical Configuration

Niraparib metabolite M1 (chemical name: Niraparib carboxylic acid metabolite M1; CAS No: 1476777-06-6) is a monohydrolyzed derivative of the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.37 g/mol [1] [4]. The structure features a chiral piperidine ring with an (S)-configuration at the C3 position, identical to the parent drug niraparib, as confirmed by the stereodescriptor in its canonical SMILES notation: O=C(C1=CC=CC2=CN(C3=CC=C([C@H]4CNCCC4)C=C3)N=C12)O [1] [6]. The core indazole-7-carboxylic acid moiety differentiates M1 from niraparib, which contains an indazole-7-carboxamide group.

Table 1: Structural Identifiers of Niraparib Metabolite M1

PropertyValue
Systematic Name2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxylic acid
Molecular FormulaC₁₉H₁₉N₃O₂
CAS Registry Number1476777-06-6
Stereochemistry(S)-configuration at piperidine C3
Canonical SMILESO=C(C1=CC=CC2=CN(N=C12)C3=CC=C([C@@H]4CCCNC4)C=C3)O

Physicochemical Properties

Solubility

M1 exhibits high solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL, 311.17 mM) but limited aqueous solubility. Its polar carboxylic acid group enhances hydrophilicity compared to niraparib, reflected in its lower predicted logP value of 1.5 (vs. niraparib’s logP of 2.1) [4] [9].

Stability

The metabolite is stable under standard storage conditions (powder: -20°C for 3 years; solution: -80°C for 1 year). In solution, M1 may undergo pH-dependent degradation:

  • Protonated form (acidic pH): Dominant, exhibits greater stability.
  • Deprotonated form (basic pH): May form reactive intermediates or degrade under prolonged stress [4] [9].

Ionization Constants

M1 contains two major ionizable groups:

  • Carboxylic acid group (pKa ≈ 3.2): Governs pH-dependent solubility.
  • Pyridine-type nitrogen (pKa ≈ 4.1): Affects zwitterion formation near physiological pH [4] [6].

Table 2: Key Physicochemical Properties

PropertyValueConditions
Solubility in DMSO≥100 mg/mL (311.17 mM)25°C
Aqueous SolubilityLow (pH-dependent)Predicted
logP (Predicted)1.5-
pKa (Carboxylic Acid)3.2Estimated
pKa (Tertiary Amine)4.1Estimated
Storage Stability-20°C (solid), -80°C (solution)Long-term (1–3 years)

Structural Differentiation from Parent Compound Niraparib

M1 arises from hydrolytic cleavage of niraparib’s carboxamide group (–CONH₂), converting it to a carboxylic acid (–COOH). This transformation reduces molecular weight by 1 Da (niraparib: C₁₉H₂₀N₄O, MW 320.40 g/mol) and increases polarity [1] [8]. Key structural comparisons include:

  • Functional Group: Niraparib contains an indazole-7-carboxamide; M1 features indazole-7-carboxylic acid.
  • Polar Surface Area: M1’s PSA increases by ~20 Ų due to the ionizable carboxyl, reducing membrane permeability.
  • Bioactivity: Unlike niraparib, M1 is inactive against PARP-1/2 due to loss of critical hydrogen-bonding interactions with the PARP catalytic domain [1] [6].

Synthetic Pathways for M1 Standard Preparation

Enzymatic Hydrolysis

In vivo, M1 is generated via carboxylesterase-mediated hydrolysis of niraparib in human plasma and hepatic tissues. In vitro, this is replicated using:

  • Human liver microsomes or recombinant carboxylesterases.
  • Incubation conditions: 37°C, pH 7.4, with NADPH cofactor [7] [8].

Chemical Synthesis

Large-scale M1 production employs alkaline hydrolysis of niraparib:

  • Reaction: Niraparib + NaOH → M1 + NH₃.
  • Conditions: 80°C, 6 hours, aqueous ethanol solvent.
  • Purification: Reverse-phase chromatography (C18 column), yielding >99.7% purity [4] [9].

Radiolabeled Synthesis

For metabolic studies, ¹⁴C-labeled M1 is synthesized from ¹⁴C-niraparib via:

  • Catalytic hydrolysis: Using PtO₂/H₂ in acetic acid.
  • Specific activity: 100 μCi/mg, confirmed by LC-MS/MS [7].

Table 3: Synthesis Methods for Niraparib Metabolite M1

MethodConditionsYield/PurityApplication
Enzymatic HydrolysisHuman microsomes, 37°C, pH 7.4VariableIn vitro metabolism
Alkaline Hydrolysis1M NaOH, 80°C, 6h, ethanol/water>99.5%Bulk synthesis
Radiolabeled Synthesis¹⁴C-niraparib, PtO₂/H₂, acetic acid100 μCi/mg, >98%Mass balance studies

Properties

CAS Number

1476777-06-6

Product Name

Niraparib metabolite M1

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1

InChI Key

HDQHGRLURKGIFL-CQSZACIVSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

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